molecular formula C11H10BrN3O2 B1482838 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098132-00-2

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1482838
CAS RN: 2098132-00-2
M. Wt: 296.12 g/mol
InChI Key: RJKWJVIVSNOPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid (hereafter referred to as BMPA) is an organic compound with a wide range of applications in scientific research. BMPA is a versatile compound that can be used as a reagent in organic synthesis and as a catalyst in various reactions. BMPA has also been studied for its potential use in medicinal and biochemical applications.

Scientific Research Applications

BMPA has been studied for its potential use in a variety of scientific research applications. BMPA has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. BMPA has also been studied for its potential use in medicinal and biochemical applications. BMPA has been used as a reagent in various reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. BMPA has also been studied for its potential use as a catalyst in various reactions, such as the Heck reaction and the Ullmann reaction.

Mechanism of Action

The mechanism of action of BMPA is not fully understood. However, it is believed that BMPA acts as a catalyst in various reactions by facilitating the formation of a nucleophilic species, such as a copper (I) salt, which is then able to react with an aryl halide. This nucleophilic species is then able to displace the halide from the aryl halide, resulting in the formation of BMPA.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPA are not well understood. However, it is believed that BMPA may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. BMPA may also act as an antioxidant, which could potentially have beneficial effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of BMPA is its versatility, as it can be used as a reagent in organic synthesis and as a catalyst in various reactions. BMPA is also relatively inexpensive and easy to obtain. However, BMPA is not very stable and has a short shelf life, which can be a limitation in certain lab experiments.

Future Directions

There are a number of potential future directions for the use of BMPA in scientific research. BMPA could be further studied for its potential use in medicinal and biochemical applications, such as the synthesis of pharmaceuticals. BMPA could also be studied for its potential use as a catalyst in various reactions, such as the Heck reaction and the Ullmann reaction. BMPA could also be studied for its potential use as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Finally, BMPA could be studied for its potential use as an antioxidant, which could potentially have beneficial effects on human health.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-3-2-4-13-5-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKWJVIVSNOPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

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